molecular formula C8H13N3O2 B160426 1-N-butyl-2-methyl-4-nitroimidazole CAS No. 135009-57-3

1-N-butyl-2-methyl-4-nitroimidazole

Cat. No. B160426
CAS RN: 135009-57-3
M. Wt: 183.21 g/mol
InChI Key: QZJVHLRSLFVNTO-UHFFFAOYSA-N
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Description

1-N-butyl-2-methyl-4-nitroimidazole is a chemical compound with the molecular formula C8H13N3O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1-N-butyl-2-methyl-4-nitroimidazole consists of an imidazole ring with a nitro group substituent . The molecular weight is 183.21 g/mol .


Physical And Chemical Properties Analysis

1-N-butyl-2-methyl-4-nitroimidazole has a molecular weight of 183.21 g/mol . The density is 1.2±0.1 g/cm3, the boiling point is 336.7±15.0 °C at 760 mmHg, and the vapor pressure is 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

NMR Chemical Shift and Methylation of 4-Nitroimidazole

A study combined dynamic nuclear polarization-enhanced solid-state NMR techniques with density functional theory to study the chemical shifts of 4-nitroimidazole and 1-methyl-4-nitroimidazole. This research provides insights into the electronic structures of nitroimidazoles, which are important for understanding their reactivity and potential applications in pharmaceuticals (Backler, Sani, Separovic, Vasilyev, & Wang, 2020).

Synthesis of New Imidazole Derivatives

Another study focused on synthesizing derivatives of 1-propyl- and 1-butyl- of 2-methyl-5-nitroimidazole with various phenylpiperazine attachments. The biological activity of these compounds was predicted using computer programs, indicating potential applications in medicinal chemistry (Nowak & Szpakiewicz, 2008).

Alkylated/Aminated Nitroimidazoles and Conjugates

Research into alkylated/aminated 2-methyl-5-nitroimidazoles and their conjugates with 7-chloroquinoline evaluated their anti-mycobacterial activities. While these compounds did not surpass the activity of standard drugs, they showed appreciable activities with minimal cytotoxicity, highlighting their potential in developing new anti-tubercular drugs (Shalini, Viljoen, Kremer, & Kumar, 2018).

Synthesis and Characterization of Nitroimidazole Derivatives

Further research in this field includes the synthesis and characterization of various 1-halophenyl-4-nitroimidazoles and their 2-methyl derivatives. These compounds have been tested as Mycobacterium tuberculosis inhibitors, contributing to the development of new treatments for tuberculosis (Jedrysiak & Suwiński, 2008).

Safety and Hazards

1-N-butyl-2-methyl-4-nitroimidazole is recommended for use as a laboratory chemical . It is advised against use in food, drugs, pesticides, or biocidal products .

properties

IUPAC Name

1-butyl-2-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-4-5-10-6-8(11(12)13)9-7(10)2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJVHLRSLFVNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(N=C1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384252
Record name 1-Butyl-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-butyl-2-methyl-4-nitroimidazole

CAS RN

135009-57-3
Record name 1-Butyl-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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